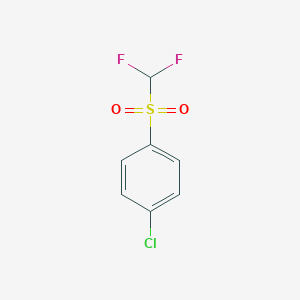

4-chlorophenyl difluoromethyl sulfone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(difluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBPIDCZHSOMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304575 | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-53-1 | |

| Record name | 2488-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4 Chlorophenyl Difluoromethyl Sulfone Reactivity

Fundamental Reaction Pathways

The unique electronic properties conferred by the difluoromethyl and sulfonyl groups dictate the diverse reactivity of 4-chlorophenyl difluoromethyl sulfone.

Nucleophilic Reactions Involving the Difluoromethyl Moiety

The hydrogen atoms of the difluoromethyl group in sulfones like this compound are acidic. This allows for deprotonation by a base to form a (phenylsulfonyl)difluoromethyl anion. cas.cn This anion is a potent nucleophile, capable of reacting with a variety of electrophiles. cas.cncas.cn

For instance, in the presence of a base like potassium tert-butoxide, difluoromethyl phenyl sulfone can react with aldehydes to form β-hydroxy-α,α-difluoro sulfones. cas.cn These reactions often exhibit high diastereoselectivity. cas.cn The nucleophilic addition of the (phenylsulfonyl)difluoromethyl anion to α,β-unsaturated ketones can proceed via either a 1,2- or 1,4-addition, with the outcome influenced by the solvent and the structure of the enone. cas.cn

A notable application of this nucleophilic reactivity is the synthesis of (phenylsulfonyl)difluoromethyl ketones from esters. cas.cn This method has been demonstrated to be efficient and scalable. cas.cn

Table 1: Nucleophilic Reactions of Phenylsulfonyl Difluoromethyl Precursors

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Aryl Aldehyde | Aryl Aldehyde | t-BuOK/DMF | 2,2-difluoro-1,3-diol | cas.cn |

| α,β-unsaturated ketone | PhSO₂CF₂H | Base | 1,2- or 1,4-addition product | cas.cn |

Electrophilic Activation and Reactivity

While the difluoromethyl moiety can act as a nucleophile, the sulfone group can also be activated to facilitate electrophilic reactions. For example, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts have been developed as effective electrophilic difluoromethylation reagents. cas.cn These reagents can react with various carbon-based nucleophiles, such as β-ketoesters and 1,1-dicyanoalkenes, to yield C-difluoromethylated products under mild conditions. cas.cn

Furthermore, hypervalent iodine reagents incorporating the (phenylsulfonyl)difluoromethyl group have been utilized for electrophilic reactions with sulfur and oxygen nucleophiles. cas.cn The electrophilicity of these reagents can be enhanced by the addition of a copper salt, which acts as a Lewis acid. cas.cn

Radical Generation and Propagation

The generation of radical species from this compound and its derivatives opens up a broad range of synthetic possibilities.

Single Electron Transfer (SET) is a fundamental process that can initiate radical reactions. numberanalytics.com In the context of sulfones, SET from a donor to the sulfone can lead to the formation of a radical anion, which can then fragment to produce a difluoromethyl radical. numberanalytics.comsioc.ac.cn The feasibility of this process is influenced by the redox potentials of the donor and the sulfone acceptor. numberanalytics.com

Photoredox catalysis is a powerful tool for inducing SET. nih.gov For instance, visible-light-promoted intramolecular SET has been used for the S-trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone. sioc.ac.cn Similarly, photoredox catalysis can generate a (phenylsulfonyl)difluoromethyl radical from a (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt. nih.gov This radical can then participate in various functionalization reactions of unsaturated compounds. nih.gov

The difluoromethyl radical (•CF2H) is a key intermediate in many reactions involving this compound. nih.gov One common method for its generation is the reduction of a suitable precursor. For example, the reduction of difluoromethyl 2-pyridyl sulfone with nickel is proposed to generate the •CF2H radical. chemrxiv.orgchemrxiv.org Mechanistic studies have confirmed the formation of the •CF2H radical rather than difluorocarbene in certain cross-coupling reactions. chemrxiv.org

Once formed, the difluoromethyl radical can add to unsaturated systems like alkenes. cas.cn For example, the radical (phenylsulfonyl)difluoromethylation of alkenes has been achieved using PhSO₂CF₂I as a radical precursor, initiated by Et₃B/air. cas.cn This methodology allows for the regioselective and stereoselective preparation of PhSO₂CF₂-substituted alkenes. cas.cn The reactivity of the difluoromethyl radical can be influenced by its electronic character; for instance, electrophilic radicals like the chlorodifluoromethyl radical react well with electron-rich alkenes. sioc.ac.cn

Table 2: Generation and Reaction of Difluoromethyl Radicals

| Precursor | Method of Generation | Reactant | Product Type | Ref |

|---|---|---|---|---|

| PhSO₂CF₂I | Et₃B/air | Alkenes | PhSO₂CF₂-substituted alkanes/alkenes | cas.cn |

| (Phenylsulfonyl)difluoromethyl sulfonium salt | Photoredox Catalysis | Olefins | Functionalized (phenylsulfonyl)difluoromethylated compounds | nih.gov |

Under certain conditions, this compound can serve as a precursor to difluorocarbene (:CF2). The elimination of the phenylsulfonyl group and a chlorine atom from p-chlorophenyl chlorodifluoromethyl sulfone, for example, generates difluorocarbene. cas.cn This highly reactive intermediate can then be trapped by various nucleophiles. cas.cn

For instance, p-chlorophenyl chlorodifluoromethyl sulfone has been shown to be an effective difluorocarbene reagent for the O- and N-difluoromethylation of various heterocyclic compounds. cas.cn The generation of difluorocarbene from sulfone precursors provides a valuable route for the introduction of the difluoromethylene unit into organic molecules. cas.cnsioc.ac.cn

Influence of Substituent Effects on Reaction Mechanisms

The electronic nature of substituents on the aryl ring of aryl difluoromethyl sulfones plays a critical role in the mechanism and efficiency of difluoromethylation reactions. Research has demonstrated that the reactivity of these sulfones as difluorocarbene precursors is significantly influenced by the substituent's ability to withdraw or donate electrons. cas.cn

In the case of chlorodifluoromethyl aryl sulfones, the generation of difluorocarbene (:CF2) is proposed to occur via the attack of a hydroxide (B78521) ion. An electron-withdrawing group on the aryl ring facilitates this process, thereby enhancing the reagent's efficacy. cas.cn This is in contrast to analogous chlorodifluoromethyl aryl ketones, where the effect of substituents on the aryl ring is less pronounced. cas.cn

Studies comparing various substituted chlorodifluoromethyl aryl sulfones have shown that those bearing electron-withdrawing groups are generally more efficient in O- and N-difluoromethylation reactions. cas.cn For instance, p-chlorophenyl chlorodifluoromethyl sulfone and p-nitrophenyl chlorodifluoromethyl sulfone have been identified as highly effective difluorocarbene reagents. cas.cn The electron-withdrawing nature of the chloro group in the para position of this compound enhances the electrophilicity of the sulfone group, making it more susceptible to nucleophilic attack and subsequent generation of the difluorocarbene intermediate.

Mechanistic investigations into nickel-catalyzed cross-electrophile coupling reactions using difluoromethyl 2-pyridyl sulfone have confirmed the formation of the difluoromethyl radical (•CF2H) rather than difluorocarbene. chemrxiv.org In these reactions, the coordination of cations or the nickel catalyst to the pyridyl group is essential for reactivity, indicating a different mechanistic pathway compared to base-induced difluorocarbene formation. chemrxiv.org

Table 1: Effect of Substituents on the Yield of O-Difluoromethylation using Chlorodifluoromethyl Aryl Sulfones

| Substituent (R) on Aryl Sulfone | Yield (%) |

| H | Lower |

| Me | Lower |

| OMe | Lower |

| Cl (para) | Higher |

| CF3 | Higher |

| NO2 (para) | Highest |

This table illustrates the general trend observed where electron-withdrawing substituents lead to higher yields in difluoromethylation reactions. cas.cn

Stereochemical Aspects of Difluoromethylation Reactions with Sulfones

Achieving stereocontrol in difluoromethylation reactions is a significant challenge and an area of active research. The use of chiral sulfone-based reagents has emerged as a promising strategy to induce stereoselectivity in the addition of the difluoromethyl group to prochiral substrates.

While much of the research has focused on related chiral sulfoximines, the principles can be extended to understand the potential for stereocontrol with chiral sulfones. For instance, in the difluoromethylation of aldehydes using a chiral difluoromethyl sulfoximine (B86345) reagent, high diastereoselectivity has been observed. chinesechemsoc.org The proposed transition states suggest that the stereochemical outcome is dictated by non-chelated models where steric repulsion plays a key role in favoring one diastereomer over the other. chinesechemsoc.org

The selection of a coordinating group on the sulfone, such as a 2-pyridyl group, can be crucial for the success of stereoselective transformations. chinesechemsoc.org This group can facilitate both the nucleophilic addition and subsequent steps in the reaction sequence. The development of such stereoselective methods provides a valuable tool for the synthesis of chiral 2-hydroxyl- and 2-amino-1,1-difluorinated sulfonamides, which are of interest as potential therapeutic agents. chinesechemsoc.org

Further studies have explored the stereoselective nucleophilic monofluoroalkylation of N-tert-butylsulfinyl ketimines using optically pure phenyl monofluoromethyl sulfoximine. sioc.ac.cn Mechanistic investigations in these systems suggest that the high stereoselectivity may arise from a dynamic kinetic resolution of the fluorinated carbanion intermediate. sioc.ac.cn These findings highlight the potential for developing highly stereoselective difluoromethylation reactions using appropriately designed chiral sulfone reagents.

Catalytic Transformations Involving 4 Chlorophenyl Difluoromethyl Sulfone and Its Analogs

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds. Several transition metals have been successfully employed to mediate the transfer of a difluoromethyl group from sulfone-based reagents to various organic substrates.

Nickel-Catalyzed Difluoromethylation of Aryl Halides

Nickel catalysis has proven effective for the difluoromethylation of aryl halides using difluoromethyl sulfones. cas.cnacs.orgchemrxiv.org A notable example is the reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), where the choice of ligand is crucial for directing the reaction's outcome. cas.cn The use of a tridentate terpyridine ligand promotes the selective cleavage of the C(sp3)−S bond, leading to difluoromethylation. cas.cn In contrast, a phosphine (B1218219) ligand favors C(sp2)−S bond cleavage, resulting in 2-pyridination. cas.cn

The proposed mechanism for the nickel-catalyzed difluoromethylation involves the initial reduction of a Ni(II) species to a Ni(0) complex. cas.cn Oxidative addition of the aryl iodide to the Ni(0) species forms an arylnickel(II) intermediate. cas.cn Concurrently, a difluoromethyl radical is generated via single-electron reduction of the difluoromethyl sulfone. cas.cn The arylnickel(II) species then reacts with the difluoromethyl radical to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to yield the desired difluoromethylated arene. cas.cn

Recent studies have expanded the scope to include (hetero)aryl bromides, utilizing difluoromethyl 2-pyridyl sulfone as a crystalline and sustainably sourced reagent. acs.orgchemrxiv.orgchemrxiv.org Mechanistic investigations have confirmed the generation of a difluoromethyl radical (•CF2H) rather than difluorocarbene. acs.orgchemrxiv.org The reactivity of the sulfone is not solely dependent on its reduction potential; coordination of the pyridyl group to the nickel catalyst is essential for the reaction to proceed. acs.orgchemrxiv.org

Furthermore, nickel-catalyzed difluoromethylation of (hetero)aryl chlorides has been achieved using the inexpensive industrial raw material chlorodifluoromethane (B1668795) (ClCF2H). d-nb.infothieme-connect.denih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups, even on a gram scale. d-nb.infothieme-connect.denih.gov The mechanism is believed to involve a difluoromethyl radical pathway initiated by the direct cleavage of the C-Cl bond in ClCF2H. d-nb.infothieme-connect.de

Table 1: Nickel-Catalyzed Difluoromethylation of Aryl Halides

| Catalyst System | Aryl Halide | Difluoromethyl Source | Key Features |

| Ni(OTf)2/terpyridine/Zn(0) | Aryl iodides | 2-PySO2CF2H | Ligand-controlled selectivity for C(sp3)-S bond cleavage. cas.cn |

| Nickel/PyBCam | (Hetero)aryl bromides | 2-PySO2CF2H | Utilizes a crystalline, non-ODS derived sulfone reagent. acs.orgchemrxiv.orgchemrxiv.org |

| NiCl2/ligand/Zn | (Hetero)aryl chlorides | ClCF2H | Employs an inexpensive, industrial raw material. d-nb.infothieme-connect.denih.gov |

| Nickel/N,P ligands | Aryl boronic acids | BrCF2H | First example of direct difluoromethylation of aryl boronic acids. rsc.org |

Copper-Catalyzed Difluoromethylation Processes

Copper-catalyzed methods have also been developed for the difluoromethylation of various substrates. These processes often utilize different difluoromethyl sources compared to their nickel-catalyzed counterparts. An early example demonstrated the copper-mediated difluoromethylation of aryl and vinyl iodides using trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H). acs.orgberkeley.edu This reaction proceeds in a single step with readily available reagents. acs.org The scope was later expanded to include electron-deficient aryl iodides, heteroaryl iodides, and β-styryl iodides at room temperature. acs.orgrsc.org

Another significant copper-mediated approach involves the use of tributyl(difluoromethyl)stannane for the difluoromethylation of (hetero)aryl iodides and β-styryl halides. thieme-connect.com The choice of solvent is critical in this system to stabilize the Cu-CF2H intermediate. thieme-connect.com More recently, a copper-mediated cyanodifluoromethylation of (hetero)aryl iodides and activated bromides using TMSCF2CN has been reported. nih.gov This method is notable for its tolerance of a wide array of functional groups and its applicability to late-stage functionalization. nih.gov

Copper has also been used to mediate the aerobic (phenylsulfonyl)difluoromethylation of arylboronic acids with difluoromethyl phenyl sulfone (PhSO2CF2H). nih.gov This method provides a convenient route to introduce the PhSO2CF2 group into aromatic systems. nih.gov Additionally, copper has been employed in the reductive trifluoromethylation of (hetero)aryl halides with CF3I, showcasing the versatility of copper in fluoroalkylation reactions. researchgate.net

Table 2: Copper-Catalyzed Difluoromethylation Reactions

| Copper Source | Substrate | Difluoromethyl Source | Key Features |

| CuI | Aryl and vinyl iodides | TMSCF2H | Single-step reaction with readily available reagents. acs.orgberkeley.edu |

| CuI | (Hetero)aryl iodides, β-styryl halides | Tributyl(difluoromethyl)stannane | Solvent choice is crucial for stabilizing the Cu-CF2H intermediate. thieme-connect.com |

| Copper | (Hetero)aryl iodides, activated bromides | TMSCF2CN | Tolerates a wide array of functional groups and is suitable for late-stage functionalization. nih.gov |

| Copper | Arylboronic acids | PhSO2CF2H | Aerobic conditions for introducing the PhSO2CF2 group. nih.gov |

| Copper | Aliphatic carboxylic acids | Not specified | Decarboxylative difluoromethylation. nih.gov |

Iron-Catalyzed Transformations

Iron, an inexpensive and abundant metal, has been utilized in the difluoromethylation of arylzincs. cas.cnnih.gov The first iron-catalyzed difluoromethylation of arylzincs employed difluoromethyl 2-pyridyl sulfone, proceeding through a selective C-S bond cleavage. cas.cnnih.gov This method allows for the synthesis of a diverse range of difluoromethylated arenes at low temperatures. cas.cnnih.gov Radical clock experiments suggest the involvement of radical species in this transformation. cas.cnnih.gov

The proposed catalytic cycle involves an electron transfer from the active iron species to the difluoromethyl 2-pyridyl sulfone, generating a radical anion. cas.cn This anion fragments to produce a difluoromethyl radical, which then combines with an iron complex. cas.cn Subsequent reductive elimination yields the difluoromethylated product and a low-valent iron species, which is regenerated through transmetalation with the arylzinc reagent. cas.cn

Palladium-Catalyzed Reactions

Palladium catalysis has been applied to the difluoromethylation of a broad range of heteroaryl halides, including chlorides, bromides, and iodides. rsc.org This provides a valuable tool for medicinal chemists, as it allows for the efficient synthesis of drug candidates containing a difluoromethylated heteroarene unit under mild conditions. rsc.org

In a different approach, palladium has been used in a visible-light-driven 1,4-difluoromethylative functionalization of conjugated dienes. nih.gov This redox-neutral method utilizes chlorodifluoromethane (ClCF2H) as a cost-effective difluoromethyl source. nih.gov The excited palladium catalyst is believed to reduce the C-Cl bond, generating a CF2H radical that then participates in a regioselective SN2' substitution to give 1,4-difunctionalized products. nih.gov This method is compatible with various nucleophiles and is suitable for late-stage functionalization. nih.gov

Furthermore, palladium has been employed in the decarbonylative C-H difluoromethylation of azoles using difluoromethyl anhydrides. nih.gov Mechanistic studies have revealed that the XantPhos ligand enforces an unusual seesaw geometry on the key PdII(CF2H)(carboxylate) intermediate, which is thought to be crucial for the effectiveness of the ligand. nih.gov

Gold-Catalyzed Sulfonylation

While not a direct difluoromethylation, gold-catalyzed sulfonylation reactions are relevant as they involve the formation of sulfone-containing products. A ligand-enabled Au(I)/Au(III) catalytic cycle has been developed for the sulfonylation of aryl iodides with various sodium sulfinates, including those that can be precursors to difluoromethyl sulfones. acs.org This method is particularly effective for aryl iodides bearing electron-donating groups, offering a complementary approach to copper- or palladium-catalyzed reactions. acs.org

Gold catalysis is also well-known for the activation of alkynes towards nucleophilic attack. uni-heidelberg.de This has been exploited in the synthesis of 2-alkylindoles from N-arylhydroxylamines and terminal alkynes. rsc.org While not directly involving difluoromethyl sulfones, these examples highlight the potential of gold catalysis in transformations of related functional groups.

Photoredox Catalysis for Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating radicals under mild conditions. rsc.org This approach has been successfully applied to difluoromethylation reactions using sulfone-based reagents.

A general method involves the visible-light-induced direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone. rsc.org This radical process leads to the efficient synthesis of CF2H-containing isoquinoline-1,3(2H,4H)-diones. rsc.org The reaction features mild conditions, operational simplicity, and a broad substrate scope. rsc.org

The generation of the PhSO2CF2 radical can be achieved from a (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt under photoredox catalysis. nih.gov This radical can then participate in the functionalization of unsaturated compounds, such as the difunctionalization of alkenes. nih.gov Mechanistic studies suggest the formation of a charge transfer complex between the alkene and the sulfonium salt, which upon irradiation, generates the PhSO2CF2 radical. nih.gov

The radical fluoroalkylation of isocyanides with various fluorinated heteroaryl sulfones has also been accomplished using visible-light photoredox catalysis. cas.cn This method allows for the use of a wide range of readily available and bench-stable mono-, di-, and trifluoromethyl sulfones as radical precursors. cas.cn

Furthermore, direct C-H difluoromethylation of heterocycles has been achieved using organic photoredox catalysis with sodium difluoromethanesulfinate as the CF2H radical source and O2 as a green oxidant. nih.gov This method avoids the need for pre-functionalization of the substrates and metal additives. nih.gov

Table 3: Photoredox-Catalyzed Difluoromethylation

| Photocatalyst | Substrate | Difluoromethyl Source | Key Features |

| Not specified | N-methacryloyl benzamides | Difluoromethyl sulfone | Synthesis of CF2H-containing isoquinolinediones. rsc.org |

| Not specified | Unsaturated compounds | (Phenylsulfonyl)difluoromethyl sulfonium salt | Generation of PhSO2CF2 radical. nih.gov |

| Not specified | Isocyanides | Fluorinated heteroaryl sulfones | Radical fluoroalkylation. cas.cn |

| Organic photocatalyst | Heterocycles | Sodium difluoromethanesulfinate | Direct C-H difluoromethylation with O2 as oxidant. nih.gov |

| Ir(ppy)3 | N-containing heteroarenes | [18F]Difluoromethyl benzothiazolyl-sulfone | Late-stage C-H 18F-difluoromethylation. mdpi.com |

Organocatalytic Applications in Difluoromethyl Sulfone Chemistry

The field of organocatalysis has seen significant growth, with sulfones emerging as versatile substrates and reagents. rsc.orgnih.gov While research specifically detailing the organocatalytic applications of 4-chlorophenyl difluoromethyl sulfone is limited, the broader class of aryl difluoromethyl sulfones and their analogs have been the subject of numerous studies. These compounds serve as valuable precursors in a variety of organocatalytic transformations, primarily leveraging the acidity of the C-H bond in the difluoromethyl group.

The (arylsulfonyl)difluoromethyl moiety can function as a nucleophile upon deprotonation by a suitable base. cas.cn This reactivity is central to its application in organocatalysis, where non-metallic small molecules are used to catalyze chemical reactions. Organocatalytic approaches offer a complementary strategy to traditional metal-catalyzed methods, often providing unique reactivity and selectivity. nih.gov

One area of development is the use of superbase organocatalytic systems to facilitate reactions of fluorinated compounds. nih.gov For instance, a combination of an organic superbase like P4-tBu and a co-catalyst can be used to deprotonate fluoroform for trifluoromethylation reactions. nih.gov Similar principles can be extended to difluoromethyl sulfones, where an appropriate organobase can generate the active nucleophilic species.

Asymmetric organocatalysis, a powerful tool for the synthesis of chiral molecules, has also been applied to sulfone chemistry. nih.govnih.gov Chiral organocatalysts can control the stereochemical outcome of reactions involving sulfone-derived nucleophiles, leading to the formation of enantioenriched products. These methods are crucial for the synthesis of biologically active compounds and chiral materials. nih.govacs.org

Research has demonstrated the utility of difluoromethyl phenyl sulfone (PhSO2CF2H), a close analog of this compound, in nucleophilic addition reactions. cas.cn In the presence of a base such as potassium tert-butoxide, difluoromethyl phenyl sulfone can react with aldehydes and imines to form difluoromethylated carbinols and amines, respectively. cas.cn The development of organocatalytic asymmetric versions of these reactions is a key focus in the field.

The table below summarizes representative organocatalytic transformations involving analogs of this compound.

| Catalyst System | Substrate(s) | Product Type | Key Findings |

| Superbase (e.g., P4-tBu) / Co-catalyst | Arylsulfonyl Fluorides and Fluoroform | Aryl Triflones | A catalytic system for trifluoromethylation, which could be conceptually adapted for difluoromethylation reactions. nih.gov |

| Chiral Organocatalyst (e.g., Quinuclidine-based) | α-Cyano Sulfones | Chiral Sulfinates | Demonstrates organocatalytic asymmetric deoxygenation of sulfones, highlighting the potential for creating chiral sulfur compounds. nih.gov |

| Base (e.g., t-BuOK) | Difluoromethyl phenyl sulfone, Aldehydes/Imines | Difluoromethylated Alcohols/Amines | Base-mediated nucleophilic addition, forming the basis for potential organocatalytic variants. cas.cn |

Table 1. Examples of Organocatalytic and Related Transformations Involving Aryl Sulfone Analogs

The versatility of the sulfone group, which can be easily removed or transformed after the initial reaction, adds to the synthetic utility of these organocatalytic methods. rsc.org The continued development of novel organocatalysts and reaction conditions is expected to further expand the applications of this compound and its analogs in modern organic synthesis.

Advanced Characterization and Spectroscopic Analysis of 4 Chlorophenyl Difluoromethyl Sulfone and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and for probing the environment of specific nuclei like ¹⁹F. For a compound such as 4-chlorophenyl difluoromethyl sulfone, ¹H, ¹³C, and ¹⁹F NMR are all critical for complete structural verification.

The presence of the difluoromethyl (CF₂H) group provides a highly distinctive set of signals. In ¹H NMR, the single proton of the CF₂H group typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton is significantly influenced by the electronegative fluorine atoms and the sulfone group.

¹⁹F and ¹³C NMR for CF₂H/SO₂CF₂H Characterization

The characterization of the difluoromethylsulfonyl moiety relies heavily on ¹⁹F and ¹³C NMR.

¹⁹F NMR: This technique is exceptionally sensitive for fluorine-containing compounds. The CF₂H group in aryl difluoromethyl sulfones gives rise to a characteristic signal in the ¹⁹F NMR spectrum. The two equivalent fluorine atoms are split by the single adjacent proton, resulting in a doublet. The typical chemical shift range for such a group provides clear evidence of its presence. For instance, in the model compound phenyl difluoromethyl sulfone , the ¹⁹F NMR spectrum shows a doublet, confirming the CF₂H environment.

¹³C NMR: The carbon atom of the CF₂H group exhibits a unique signature in the ¹³C NMR spectrum. Due to the direct attachment of two fluorine atoms, the signal is split into a triplet by one-bond carbon-fluorine coupling (¹J-CF). This coupling constant is typically large, on the order of 280-300 Hz, making it an unmistakable feature. wiley-vch.de The chemical shift of this carbon is also significantly downfield. The aromatic carbons of the 4-chlorophenyl ring will show patterns consistent with a para-substituted benzene (B151609) ring.

Table 1: Representative NMR Data for Phenyl Difluoromethyl Sulfone (Data is for the unsubstituted analog and serves as a reference for the expected signals for this compound)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.97 | d | 7.9 | ortho-H (aromatic) |

| 7.74 | t | 7.6 | para-H (aromatic) | |

| 7.59 | t | 7.9 | meta-H (aromatic) | |

| ~6.5 (varies) | t | ~55 | SO₂CH F₂ | |

| ¹³C NMR | 135.3 | s | - | ipso-C (aromatic) |

| 132.1 | s | - | para-C (aromatic) | |

| 130.7 | s | - | ortho-C (aromatic) | |

| 129.3 | s | - | meta-C (aromatic) | |

| 124.0 | t | ¹J-CF = ~283 | SO₂C F₂ | |

| ¹⁹F NMR | ~ -95 to -105 | d | ²J-FH = ~55 | SO₂CHF ₂ |

Source: Adapted from spectroscopic data for phenyl difluoromethyl sulfone and its derivatives. wiley-vch.de

For this compound, the aromatic region of the ¹H and ¹³C NMR spectra would be simplified to two signals (two doublets in ¹H NMR) characteristic of a 1,4-disubstituted benzene ring, and the carbon attached to chlorine would show a distinct chemical shift.

Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and for gaining structural insights through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

The mass spectrum of an organosulfur compound often reveals characteristic fragmentation pathways. The molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of C₇H₅ClF₂O₂S. A key feature would be the isotopic pattern of the molecular ion, which would show a prominent M+2 peak approximately one-third the intensity of the M peak, a signature of the single chlorine atom.

Common fragmentation patterns for aryl sulfones involve the cleavage of the carbon-sulfur bonds. Expected fragmentation pathways for this compound include:

Loss of the difluoromethyl radical (•CHF₂) or the entire sulfonyl group (•SO₂CHF₂).

Cleavage to form the 4-chlorophenyl cation or a related fragment.

Rearrangements involving the sulfone group, leading to the loss of SO₂.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Identity |

| [C₇H₅³⁵ClF₂O₂S]⁺ | 225.9616 | Molecular Ion [M]⁺ |

| [C₇H₅³⁷ClF₂O₂S]⁺ | 227.9586 | Isotopic Molecular Ion [M+2]⁺ |

| [C₆H₄³⁵ClSO₂]⁺ | 174.9621 | [M - CHF₂]⁺ |

| [C₆H₄³⁵Cl]⁺ | 111.0053 | [M - SO₂CHF₂]⁺ |

Reaction monitoring using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the tracking of reactants, intermediates, and products in real-time, ensuring reaction completion and identifying potential byproducts. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

For this compound, the most prominent features in the IR spectrum are the strong absorptions corresponding to the sulfone (SO₂) group. These arise from asymmetric and symmetric stretching vibrations and are typically found in distinct regions of the spectrum. The various bonds within the aromatic ring and the C-F and C-H bonds also give rise to characteristic absorptions.

Sulfone (SO₂) Group: Expect two very strong bands corresponding to the asymmetric (~1300-1350 cm⁻¹) and symmetric (~1120-1160 cm⁻¹) stretching vibrations of the S=O bonds. cas.cncas.cn

Aromatic Ring: C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically produce several peaks in the 1450-1600 cm⁻¹ region. thermofisher.com Out-of-plane bending for the 1,4-disubstituted ring would give a strong band in the 810-840 cm⁻¹ range.

C-F Bonds: Carbon-fluorine stretching vibrations are typically strong and appear in the 1000-1100 cm⁻¹ region, often overlapping with other signals.

C-Cl Bond: The C-Cl stretch is expected in the lower frequency region of the fingerprint range.

Raman spectroscopy would complement the IR data, particularly for identifying the symmetric vibrations of the sulfone group and the breathing modes of the aromatic ring.

Table 3: Characteristic Infrared Absorption Frequencies for Aryl Difluoromethyl Sulfones

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| ~1585 | Medium | Aromatic C=C Stretch |

| ~1330 | Strong | SO₂ Asymmetric Stretch |

| ~1150 | Strong | SO₂ Symmetric Stretch |

| ~1100 | Strong | C-F Stretch |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bend (para-substituted) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, analysis of related aryl sulfone structures allows for an educated prediction of its solid-state features. cas.cnchemrxiv.org The geometry around the sulfur atom is expected to be tetrahedral. The crystal packing would likely be governed by a combination of intermolecular interactions, including:

Hydrogen Bonding: The acidic proton of the CF₂H group can act as a hydrogen bond donor to the oxygen atoms of the sulfone group on an adjacent molecule (C-H···O=S).

Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding interactions.

π–π Stacking: The aromatic rings may engage in π–π stacking, contributing to the stability of the crystal lattice. cas.cn

Computational Chemistry and Theoretical Studies of 4 Chlorophenyl Difluoromethyl Sulfone Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic properties of molecules with high accuracy. For 4-chlorophenyl difluoromethyl sulfone, DFT calculations can elucidate fundamental aspects of its structure and predict its behavior in chemical reactions. Such studies on analogous systems, like oligo(p-fluorophenyl)-thiophenes and other phenyl-substituted compounds, have demonstrated that DFT is effective in estimating geometric and electronic structures, conjugation lengths, and energetic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govrsc.org The energy and localization of these orbitals are key to understanding a molecule's electrophilic and nucleophilic character.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO would likely be centered on the strongly electron-withdrawing difluoromethyl sulfone group (-SO₂CF₂H). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. acs.org A smaller energy gap suggests higher reactivity. In related chloro- and furan-substituted imidazole (B134444) systems, DFT calculations have been used to determine this gap and map the charge density of the frontier orbitals. acs.orgunibas.ch These studies provide a framework for understanding how the interplay between the chlorinated aromatic ring and the fluoroalkyl-sulfone group governs the reactivity of the title compound. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Properties for an Analogous Aryl Sulfone System

| Property | Description | Predicted Characteristic for this compound |

| HOMO Localization | Region of highest electron density, indicating the site of electrophilic attack. | Primarily on the 4-chlorophenyl ring. |

| LUMO Localization | Region of lowest electron density, indicating the site of nucleophilic attack. | Concentrated on the difluoromethyl sulfone (-SO₂CF₂H) group. |

| HOMO-LUMO Energy Gap | An indicator of chemical stability and reactivity. | A relatively moderate gap, suggesting it can act as an electrophile under appropriate conditions. |

This table is illustrative and based on general principles of FMO theory and data from analogous molecular systems.

For instance, in nickel-catalyzed cross-electrophile couplings, the key mechanistic step is the activation of the sulfone to generate a difluoromethyl radical (•CF₂H). chemrxiv.orgacs.orgyoutube.com This process is often the rate-limiting step of the reaction. acs.org Computational modeling would focus on the energetics of this C-S bond cleavage, including the role of the metal catalyst and any coordinating ligands or additives. Studies on palladium-catalyzed difluoromethylation reactions also propose mechanisms involving oxidative addition and reductive elimination steps, the energetics of which could be modeled to understand reaction feasibility and selectivity. acs.org DFT calculations are crucial for determining the activation barriers for these steps, rationalizing why certain catalysts are effective and why specific reaction conditions are required.

The distribution of electron density within a molecule is fundamental to its physical properties and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an MEP map would be expected to show a significant negative electrostatic potential around the two oxygen atoms of the sulfone group and, to a lesser extent, the chlorine atom on the phenyl ring. These regions are susceptible to attack by electrophiles or interaction with positive centers. Conversely, a positive potential would be expected around the hydrogen atoms, particularly the one on the difluoromethyl group, indicating its acidic character. Such maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial in solvation and crystal packing. acs.orgnih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions and the dynamic behavior of a system. tandfonline.com While specific MD studies on this compound are not widely published, simulations on related sulfone-containing systems offer valuable insights into the types of interactions it can engage in.

MD simulations of sulfone derivatives interacting with biological macromolecules have shown that the sulfone group is an effective hydrogen bond acceptor and can participate in significant electrostatic interactions. researchgate.netnih.gov In these studies, the interactions are often driven by electrostatic attraction and the formation of strong hydrogen bonds with specific residues in a protein's binding pocket. researchgate.netnih.gov Similarly, simulations of sulfone compounds in model cell membranes have been used to determine how the molecule orients itself, with different parts interacting with the hydrophobic core and the polar surface of the membrane. chemrxiv.org For this compound, MD simulations could be used to study its aggregation behavior, its interaction with solvents, or its binding affinity to a target protein, providing a molecular-level understanding of its physical and biological properties. rsc.orgnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Analogous Systems

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of chemical compounds based on their molecular structure. acs.orgyoutube.comtandfonline.com These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, or topological properties) and experimentally determined reactivity parameters.

For systems analogous to this compound, such as the broader class of aryl sulfones, QSRR models could be developed to predict their efficacy in difluoromethylation reactions. acs.orgyoutube.comtandfonline.com The input for these models would include descriptors derived from the structure of the aryl group (e.g., Hammett parameters, calculated electrostatic potentials) and the difluoromethyl sulfone moiety. By training the model on a dataset of compounds with known reactivities, a predictive relationship can be established. This data-driven approach can accelerate the discovery of new reagents by enabling the rapid screening of virtual compounds and identifying candidates with optimal reactivity profiles without the need for exhaustive experimental synthesis and testing. acs.orgyoutube.comtandfonline.com

Correlation between Reduction Potentials and Reactivity in Difluoromethyl Sulfones

The reactivity of difluoromethyl sulfones as electrophilic difluoromethylating agents is often initiated by a single-electron transfer to the sulfone, leading to the cleavage of the C-S bond and formation of a difluoromethyl radical. Intuitively, one might expect a direct correlation between the ease of reduction (i.e., the reduction potential) of the sulfone and its reactivity. However, studies have shown that this relationship is not straightforward.

Investigations into the nickel-catalyzed difluoromethylation of aryl bromides using a series of modified difluoromethyl sulfones revealed that reactivity does not correlate exclusively with the reduction potential. chemrxiv.orgyoutube.com For example, while difluoromethyl phenyl sulfone is less reactive than difluoromethyl 2-pyridyl sulfone, other substituted pyridyl sulfones with similar reduction potentials exhibit substantial differences in reactivity. chemrxiv.org This lack of a simple correlation suggests that other factors, such as the ability of the sulfone to coordinate to the catalyst or other cations in the reaction mixture, are essential for reactivity. chemrxiv.orgyoutube.com In some cases, this coordination is believed to be crucial for overcoming the reduction potential limitations of the sulfone.

Conversely, for a series of difluoromethyl aryl sulfones, a linear correlation was observed between the reduction potential differences and the Hammett substituent constants of the aryl group. This indicates that electronic effects from the aromatic ring do systematically influence the reduction potential of the sulfone group.

Table 2: Factors Influencing the Reactivity of Difluoromethyl Sulfones

| Factor | Observation | Reference |

| Reduction Potential | Does not exclusively determine reactivity in some catalytic systems. | chemrxiv.org, youtube.com |

| Coordination Ability | Coordination of a heteroatom (e.g., pyridyl nitrogen) to the catalyst or Lewis acids can be essential for reactivity. | chemrxiv.org |

| Steric Hindrance | Steric bulk near a coordinating group can impede its interaction with the catalyst, reducing reactivity. | chemrxiv.org |

| Aryl Substituents | Electronic properties of substituents on the aryl ring systematically affect the sulfone's reduction potential. |

This complex interplay highlights that while reduction potential is an important parameter, a holistic understanding of reactivity must also consider steric effects, coordination chemistry, and the specific mechanism of the catalytic cycle involved.

Synthetic Applications and Methodology Development with 4 Chlorophenyl Difluoromethyl Sulfone As a Reagent

Introduction of Difluoromethyl Groups into Organic Molecules

The introduction of a difluoromethyl (CF2H) group into organic molecules is a key strategy in medicinal chemistry and materials science for modulating the physicochemical and biological properties of a target compound. cas.cn The CF2H group can act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups. 4-Chlorophenyl difluoromethyl sulfone and its derivatives have emerged as effective reagents for this purpose, offering advantages over traditional methods that often rely on ozone-depleting substances (ODS). cas.cncas.cn

4-Chlorophenyl chlorodifluoromethyl sulfone has been identified as a highly effective difluorocarbene precursor for the O-difluoromethylation of phenols. cas.cn This reaction typically proceeds by generating an electrophilic difluorocarbene (:CF2) intermediate, which is then trapped by a phenolate (B1203915) nucleophile. orgsyn.org The use of 4-chlorophenyl chlorodifluoromethyl sulfone, in a biphasic system of potassium hydroxide (B78521) (KOH) in water and an organic solvent like acetonitrile, allows for the efficient synthesis of a wide range of aryl difluoromethyl ethers. cas.cn

Research has shown that this method is applicable to phenols bearing both electron-donating and electron-withdrawing substituents, consistently providing good to excellent yields. cas.cn The reactivity of chlorodifluoromethyl aryl sulfones was found to be superior to that of analogous chlorodifluoromethyl aryl ketones. cas.cn Specifically, p-chlorophenyl chlorodifluoromethyl sulfone and p-nitrophenyl chlorodifluoromethyl sulfone were highlighted as the most efficient reagents for this transformation. cas.cnrsc.org The protocol is noted for its simple experimental procedure and its effectiveness even when using a relatively low excess of the reagent compared to other methods. cas.cn

Table 1: O-Difluoromethylation of Various Phenols

| Phenol (B47542) Substrate | Product | Yield (%) |

|---|---|---|

| 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 91 |

| 4'-Hydroxyacetophenone | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | 88 |

| Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 95 |

| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 94 |

| 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 92 |

Data sourced from studies on difluorocarbene reactions with chlorodifluoromethyl phenyl sulfone derivatives. cas.cn

The methodology employing 4-chlorophenyl chlorodifluoromethyl sulfone extends to the N-difluoromethylation of various nitrogen-containing compounds, particularly N-heterocycles. cas.cncas.cn Similar to O-difluoromethylation, the reaction proceeds via a difluorocarbene intermediate under basic conditions. This approach has proven successful for the difluoromethylation of heterocycles such as indoles, imidazoles, and pyrazoles. cas.cn

The ability to directly install a difluoromethyl group onto a nitrogen atom is valuable for modifying the properties of bioactive heterocyclic scaffolds. The reaction conditions are generally mild, making them compatible with a variety of functional groups. cas.cn While S-(difluoromethyl)diarylsulfonium salts have been developed as electrophilic difluoromethylating agents, they were found to be ineffective for transferring the difluoromethyl group to secondary amines, highlighting the utility of the difluorocarbene-based approach with sulfone reagents. cas.cn

Table 2: N-Difluoromethylation of N-Heterocycles

| Heterocycle Substrate | Product | Yield (%) |

|---|---|---|

| Indole | 1-(Difluoromethyl)-1H-indole | 78 |

| 5-Nitroindole | 1-(Difluoromethyl)-5-nitro-1H-indole | 85 |

| Imidazole (B134444) | 1-(Difluoromethyl)-1H-imidazole | 75 |

| 4,5-Dichloroimidazole | 4,5-Dichloro-1-(difluoromethyl)-1H-imidazole | 81 |

| Pyrazole | 1-(Difluoromethyl)-1H-pyrazole | 71 |

Data sourced from studies utilizing chlorodifluoromethyl phenyl sulfone as a difluorocarbene precursor. cas.cn

While O- and N-difluoromethylation via difluorocarbene are common applications, related sulfone-based reagents are also pivotal for C-difluoromethylation. Electrophilic difluoromethylation reagents, such as S-[(phenylsulfonyl)difluoromethyl]sulfonium salts derived from difluoromethyl phenyl sulfone, have been developed for the difluoromethylation of carbon nucleophiles. cas.cn

These reagents have proven effective for the C-difluoromethylation of active methylene (B1212753) compounds like β-ketoesters and 1,1-dicyanoalkenes. cas.cn The reactions proceed under mild conditions and exhibit high yields, crucially forming C-CF2H bonds without competing O-difluoromethylation in the case of β-ketoesters. cas.cn This highlights the tunability of reactivity based on the specific sulfone derivative used. Another approach involves the direct C-H difluoromethylation of heterocycles using radical precursors like sodium difluoromethane (B1196922) sulfonate, demonstrating the versatility of sulfone-based reagents in forming C-CF2H bonds. nih.gov

Gem-Difluoroolefination Reactions

The gem-difluoroolefin group (C=CF2) is a valuable functional group in organic synthesis, serving as a bioisostere for the carbonyl group and as a versatile synthetic intermediate. acs.orgcas.cn Difluoromethyl phenyl sulfone is a key reagent in the Julia olefination, a classical multi-step method to produce gem-difluoroalkenes from carbonyl compounds via a reduction-desulfonation sequence. acs.orgcas.cn

A more direct approach is the Julia-Kocienski olefination, which achieves the transformation in a single step. While difluoromethyl 2-pyridyl sulfone has been highlighted as a particularly efficient reagent for this one-pot reaction with both aldehydes and ketones, the underlying chemistry relies on the principles established with phenyl sulfone derivatives. acs.orgcas.cnorganic-chemistry.org The reaction involves the base-mediated condensation of the sulfone with a carbonyl compound to form a β-alkoxy sulfone intermediate, which then eliminates to form the double bond. acs.org The efficiency and broad applicability of this methodology make it a powerful tool for installing the gem-difluorovinyl functionality. organic-chemistry.org

Annulation and Cyclization Reactions Utilizing Difluoromethyl Sulfones

Difluoromethyl sulfones are not only used for simple functional group installation but also as key components in more complex transformations like annulation and cyclization reactions, which are fundamental for constructing cyclic molecular frameworks. mdpi.com For instance, difluoromethyl phenyl sulfone can be used to generate precursors for cyclization. One strategy involves the (phenylsulfonyl)difluoromethylation of aldehydes, followed by a base-mediated dehydrosulfonylation and subsequent palladium-catalyzed cross-coupling to generate 2,2-diaryl-1,1-difluoroethenes. cas.cn

In another example, chiral difluoromethylated amines, synthesized using (phenylthio)difluoromethyl phenyl sulfone derivatives, can be transformed into chiral 3,3-difluoro-2,4-trans-disubstituted pyrrolidines through an intramolecular radical cyclization. cas.cn These examples demonstrate that the difluoromethyl sulfone moiety can be strategically employed to build precursors that, under specific conditions, undergo ring-forming reactions to yield complex fluorinated cyclic structures. cas.cncas.cn

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of new analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. nih.gov Reagents used in LSF must be highly selective and compatible with a wide range of functional groups present in complex molecules. mpg.de

The development of reagents like 4-chlorophenyl chlorodifluoromethyl sulfone for difluoromethylation aligns perfectly with the goals of LSF. rsc.org The mild reaction conditions and high functional group tolerance associated with its use as a difluorocarbene precursor make it suitable for modifying intricate molecular architectures. cas.cn The ability to introduce a difluoromethyl group, a key pharmacophore, at a late stage can significantly impact a molecule's pharmacokinetic properties by, for example, blocking metabolic sites or improving blood-brain barrier penetration. nih.gov The utility of such sulfone-based reagents in LSF underscores their importance in modern medicinal chemistry for efficiently optimizing lead compounds. nih.govorgsyn.org

Development of Novel Difluoromethylating Reagents Derived from this compound

The strategic importance of the difluoromethyl group (CF2H) in medicinal chemistry and materials science has spurred the development of a diverse array of difluoromethylating reagents. While many reagents have been established, the quest for novel agents with unique reactivity, improved stability, and broader substrate scope remains an active area of research. In this context, this compound has emerged as a versatile and valuable precursor for the synthesis of new difluoromethylating reagents. Its chemical stability and the presence of multiple reactive sites—the acidic C-H bond of the difluoromethyl group, the sulfonyl group, and the aromatic ring—provide a platform for the development of next-generation reagents.

One of the most significant advancements in this area has been the transformation of this compound into its chlorinated analogue, p-chlorophenyl chlorodifluoromethyl sulfone. This derivative has proven to be a highly effective difluorocarbene source for the O- and N-difluoromethylation of a variety of substrates. cas.cn The introduction of the chlorine atom onto the difluoromethyl group dramatically alters the reactivity of the molecule, converting it from a nucleophilic precursor into a precursor for an electrophilic difluorocarbene species upon treatment with a base.

The synthesis of p-chlorophenyl chlorodifluoromethyl sulfone from this compound is a straightforward process, typically involving deprotonation of the starting material with a strong base followed by quenching with an electrophilic chlorine source. This transformation underscores the utility of this compound as a foundational building block for more complex difluoromethylating agents.

The efficacy of p-chlorophenyl chlorodifluoromethyl sulfone as a difluorocarbene reagent has been demonstrated in the difluoromethylation of phenols and N-heterocycles. cas.cn The reaction proceeds via the in-situ generation of difluorocarbene, which is then trapped by the nucleophilic substrate. The presence of the electron-withdrawing 4-chlorophenyl group is believed to enhance the stability and reactivity of the intermediate species, leading to efficient difluoromethylation under relatively mild conditions.

The development of p-chlorophenyl chlorodifluoromethyl sulfone represents a key example of how a simple and readily available starting material like this compound can be leveraged to create novel and synthetically useful reagents. The success of this approach opens the door for the development of a wider range of difluoromethylating agents derived from this versatile precursor.

While direct derivatization of this compound into other classes of reagents is an area of ongoing research, the broader field of aryl difluoromethyl sulfones provides a blueprint for potential future developments. For instance, the development of electrophilic S-[(phenylsulfonyl)difluoromethyl]sulfonium salts from difluoromethyl phenyl sulfone showcases a strategy that could potentially be applied to the 4-chloro analogue. cas.cn Such reagents have shown promise in the C-difluoromethylation of carbon nucleophiles. cas.cn

Similarly, the generation of (phenylsulfonyl)difluoromethyl radicals from various precursors suggests another avenue for the development of novel reagents from this compound. Radical difluoromethylation has become a powerful tool for the functionalization of complex molecules, and a reagent derived from the 4-chloro-substituted sulfone could offer unique reactivity or selectivity profiles.

The following table summarizes the key reagent derived from this compound and its application, alongside potential future reagents based on analogous phenyl sulfone chemistry.

| Reagent Name | Precursor | Reagent Type | Application | Reference |

|---|---|---|---|---|

| p-Chlorophenyl chlorodifluoromethyl sulfone | This compound | Difluorocarbene Precursor | O- and N-difluoromethylation | cas.cn |

| S-[(4-Chlorophenylsulfonyl)difluoromethyl]sulfonium salt (Hypothetical) | This compound | Electrophilic | C-difluoromethylation of nucleophiles | cas.cn |

| (4-Chlorophenylsulfonyl)difluoromethyl radical precursor (Hypothetical) | This compound | Radical | Radical difluoromethylation of alkenes and heteroarenes | cas.cn |

The continued exploration of the synthetic potential of this compound is expected to yield a new generation of difluoromethylating reagents with enhanced capabilities, further expanding the toolbox of organofluorine chemistry.

Future Research Directions and Unexplored Avenues in 4 Chlorophenyl Difluoromethyl Sulfone Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in fluoroalkylation chemistry is the reliance on precursors that may be environmentally hazardous or derived from ozone-depleting substances (ODS). Future research is increasingly directed towards creating "greener" synthetic pathways.

One significant advancement has been the development of a non-ODS-based, three-step synthesis for chlorodifluoromethyl phenyl sulfones starting from readily available and inexpensive materials like thioanisole. cas.cn This approach circumvents the use of traditional ODS precursors. cas.cn Researchers have found that chlorodifluoromethyl phenyl sulfone and its derivatives, such as p-chlorophenyl chlorodifluoromethyl sulfone, can be synthesized and used as robust difluorocarbene reagents for various O- and N-difluoromethylation reactions. cas.cnrsc.org

Future work in this area will likely focus on:

Catalytic Routes: Developing catalytic rather than stoichiometric processes for the synthesis of the sulfone reagent itself to reduce waste.

Alternative Starting Materials: Exploring bio-based feedstocks or other renewable resources as starting points for the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, minimizing byproducts.

Table 1: Comparison of Synthetic Approaches for Aryl Difluoromethyl Sulfone Precursors

| Approach | Key Features | Advantages | Research Goal |

|---|---|---|---|

| Traditional Methods | Often rely on ODS-based precursors. | Established procedures. | Phase out due to environmental regulations. |

| Non-ODS Synthesis | Utilizes readily available materials like thioanisole. cas.cn | Environmentally safer, avoids regulated substances. cas.cn | Optimize yield and reduce process steps. |

| Future Catalytic Routes | Focus on transition-metal or organocatalysis. | Reduces stoichiometric waste, improves efficiency. | Develop highly active and recyclable catalysts. |

Expanding the Substrate Scope and Functional Group Tolerance

While 4-chlorophenyl difluoromethyl sulfone and related reagents have proven effective, expanding the range of molecules they can modify is a continuous goal. The ability to perform late-stage functionalization on complex, biologically active molecules is particularly valuable.

Current methods have demonstrated success with a variety of substrates, including the difluoromethylation of N-heterocycles, which are prevalent motifs in medicinal chemistry. rsc.org Nickel-catalyzed cross-coupling reactions have shown tolerance for alkyl chlorides, establishing orthogonality with other reactive groups. nih.gov Research has also shown that a wide range of phenol (B47542) derivatives can be efficiently difluoromethylated. cas.cn

Future research will likely aim to:

Target Challenging Heterocycles: Develop methods for the efficient difluoromethylation of electron-deficient or sterically hindered heterocyclic systems.

Enhance Functional Group Compatibility: Systematically study the compatibility of the reagents with sensitive functional groups found in pharmaceuticals and natural products, such as complex alcohols, amines, and oxidizable moieties. nih.gov

Late-Stage Functionalization: Apply these methods to modify complex drug candidates and agrochemicals to rapidly generate analogs for structure-activity relationship (SAR) studies. rsc.org

Asymmetric Catalysis in Difluoromethylation with Sulfones

The introduction of a difluoromethyl group can create a new stereocenter, making the development of asymmetric catalytic methods a high-priority research area. Controlling the three-dimensional arrangement of atoms is crucial for the biological activity of chiral molecules.

Significant strides have been made in the asymmetric synthesis of molecules containing difluoromethyl groups. For instance, catalytic asymmetric methods have been developed for the difluorination of alkenes to generate products with difluoromethylated tertiary or quaternary stereocenters using a chiral aryl iodide catalyst. nih.gov Another approach involves asymmetric detrifluoroacetylative Mannich reactions to produce α-difluorinated β-amino sulfones with high diastereoselectivity. researchgate.net These examples, while not all directly employing this compound, establish a proof-of-concept for achieving high stereocontrol in reactions that install difluoromethyl groups.

Unexplored avenues in this domain include:

Chiral Ligand Development: Designing new chiral ligands for transition metals that can effectively control the stereochemical outcome of difluoromethylation reactions using sulfone-based reagents.

Organocatalysis: Exploring the use of chiral small-molecule catalysts to achieve enantioselective difluoromethylation, which would offer an alternative to potentially toxic or expensive metal catalysts.

Substrate-Controlled Diastereoselectivity: Investigating how the existing chirality within a complex substrate can be used to direct the stereoselective addition of the difluoromethyl group.

Table 2: Selected Strategies for Asymmetric Difluoromethylation

| Method | Catalyst/Reagent Type | Key Outcome | Reference |

|---|---|---|---|

| Migratory Geminal Difluorination | Chiral Aryl Iodide Catalyst | Access to difluoromethylated tertiary/quaternary stereocenters. | nih.gov |

| Asymmetric Mannich Reaction | Fluoroalkyl Imines | Synthesis of α‐difluorinated β‐amino sulfones with high diastereoselectivity. | researchgate.net |

| Asymmetric Defluoroallylation | Iridium Catalysis | Enantioselective transformation of a CF3 group to forge a difluoroalkyl-substituted chiral center. | chemrxiv.org |

Mechanistic Elucidation of Complex Transformations

A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new, more efficient processes. Reactions involving this compound can proceed through various pathways, including those involving difluorocarbene intermediates or radical species. cas.cnbeilstein-journals.org

For example, chlorodifluoromethyl phenyl sulfone is known to act as a difluorocarbene reagent under basic conditions. cas.cn In other contexts, such as photoredox catalysis, related difluoromethyl sulfones can generate a difluoromethyl radical. mdpi.com Mechanistic studies have suggested that the reaction of ketones with difluorocarbene sources begins with a nucleophilic attack of the ketone's oxygen atom on the carbene. beilstein-journals.org The specific pathway can be influenced by factors like the choice of catalyst, solvent, and additives.

Future mechanistic studies should focus on:

Computational Modeling: Using density functional theory (DFT) and other computational tools to model transition states and reaction intermediates, providing insights that are difficult to obtain experimentally.

Advanced Spectroscopy: Employing techniques like in-situ NMR or transient absorption spectroscopy to detect and characterize short-lived intermediates.

Kinetics and Isotope Effects: Conducting detailed kinetic studies and measuring kinetic isotope effects to distinguish between proposed mechanistic pathways.

Integration with Flow Chemistry and Automated Synthesis

Translating synthetic methods from traditional batch chemistry to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. mit.edu Handling potentially hazardous reagents or unstable intermediates can be much safer in the controlled environment of a microreactor. unimi.it

The application of flow chemistry has been successfully demonstrated for photoredox C–H 18F-difluoromethylation of N-heteroaromatics using sulfone-based reagents for the synthesis of PET radiotracers. mdpi.comresearchgate.net This work highlights the potential for precise control over reaction parameters like irradiation time and temperature. Furthermore, automated synthesis platforms have been developed for related processes, which is crucial for applications like radiopharmaceutical production where minimizing human intervention is paramount. researchgate.netnih.govsynplechem.com

Future opportunities in this area include:

Multi-Step Flow Synthesis: Integrating the synthesis of this compound with its subsequent use in a multi-step, continuous flow process to streamline the production of complex molecules.

Machine Learning-Assisted Optimization: Combining automated flow reactors with machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity.

On-Demand Synthesis: Developing robust, automated systems that can produce libraries of difluoromethylated compounds on-demand for high-throughput screening in drug discovery.

Q & A

Q. What are the recommended synthetic routes for 4-chlorophenyl difluoromethyl sulfone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, fluorinated sulfones can be prepared via reactions of chlorophenyl precursors with difluoromethyl sulfinate salts under controlled conditions. Palladium-catalyzed cross-coupling reactions (e.g., with 4,4′-dihalodiphenyl sulfones) are effective for introducing aryl groups, requiring inert atmospheres (e.g., argon) and catalysts like Pd(PPh₃)₄ . Optimization involves adjusting temperature (e.g., 240–330°C for borohydride-mediated reactions), solvent polarity, and stoichiometry of fluorinating agents .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR detects fluorine environments (δ ≈ -100 to -120 ppm for CF₂ groups), while ¹H NMR identifies aromatic protons (δ 7.8–8.1 ppm for sulfone-bound chlorophenyl groups).

- Nuclear Quadrupole Resonance (NQR): Used to study electronic effects via ³⁵Cl nuclei, revealing electric field gradients influenced by sulfone substituents .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₇H₅ClF₂O₂S: theoretical [M+H]⁺ = 235.96).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (linked to acute toxicity ).

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline. Store at 0–6°C if reactive intermediates are present .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer: The CF₂ group enhances metabolic stability and bioavailability by:

- Reducing Basicity: Electron-withdrawing effects lower pKa of adjacent amines.

- Improving Lipophilicity: LogP increases by ~0.5–1.0 compared to non-fluorinated analogs.

- Conformational Rigidity: Fluorine’s steric and electronic effects restrict bond rotation, impacting protein binding .

Advanced Research Questions

Q. How can degradation pathways of this compound be monitored experimentally?

Methodological Answer:

- Real-Time ¹H NMR: Track degradation kinetics in buffer solutions (e.g., pH 9.3 borate buffer) by observing aromatic proton signal decay (δ 7.8–8.1 ppm) as sulfone cleaves .

- TLC/GC-MS: Identify byproducts like 4-chlorophenyl sulfide (Rf ≈ 0.6 in hexane/ethyl acetate) or disulfides .

Q. What mechanistic insights exist for transition-metal-catalyzed reactions involving this sulfone?

Methodological Answer: Palladium-catalyzed amidation requires:

Q. How do incommensurate phase transitions affect spectroscopic interpretations?

Methodological Answer: In NQR studies, incommensurate modulations broaden ³⁵Cl signals due to non-sinusoidal atomic displacements. To resolve this:

Q. What methodologies assess environmental persistence or toxicity of this compound?

Methodological Answer:

- LC-MS/MS: Quantify residues in soil/water (LOD ≈ 0.1 ppb).

- Ames Test: Evaluate mutagenicity using Salmonella strains (e.g., TA98/TA100).

- Hydrolysis Studies: Monitor half-life in pH 7–9 buffers at 25°C .

Q. How can computational models predict reactivity or docking interactions?

Methodological Answer:

Q. How can contradictions in experimental data (e.g., NQR vs. XRD) be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.